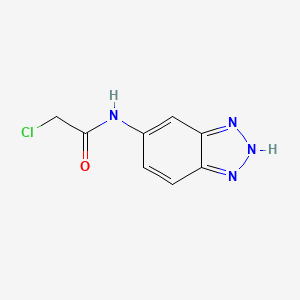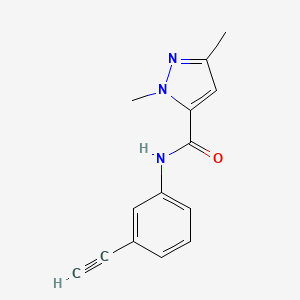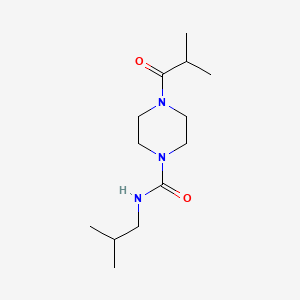
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide, also known as MP-PCA, is a chemical compound that has gained significant attention in the scientific research community. It is a piperazine derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry and neuroscience.
Scientific Research Applications
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide has been studied extensively for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In neuroscience, 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide has been studied for its effects on the central nervous system, particularly its ability to modulate the activity of certain neurotransmitters.
Mechanism of Action
The exact mechanism of action of 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to bind to the serotonin 5-HT1A receptor, a neurotransmitter receptor involved in mood regulation.
Biochemical and Physiological Effects:
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and to reduce inflammation. In vivo studies have shown that it has anxiolytic and antidepressant-like effects, likely due to its binding to the 5-HT1A receptor. It has also been shown to have analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide is its ease of synthesis and purification, making it a readily available compound for research purposes. Additionally, its ability to modulate the activity of certain enzymes and receptors makes it a valuable tool for studying various biological processes. However, one limitation of 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are several future directions for research on 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide. One area of interest is its potential as a drug candidate for the treatment of various diseases, particularly cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects or limitations. Finally, there is potential for the development of novel derivatives of 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide with improved properties and efficacy.
Synthesis Methods
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methylpropanoyl chloride with 2-methylpropylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide in high yield and purity.
properties
IUPAC Name |
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-10(2)9-14-13(18)16-7-5-15(6-8-16)12(17)11(3)4/h10-11H,5-9H2,1-4H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFOCJNJXFULQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CCN(CC1)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B7549392.png)
![4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7549395.png)
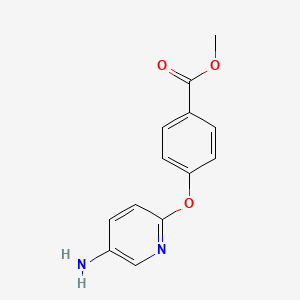
![2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline](/img/structure/B7549402.png)
![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)
![Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7549423.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B7549433.png)
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7549435.png)
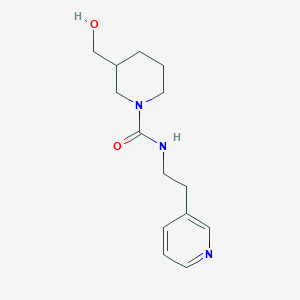
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)
